Solubility Profile of Methyl 2-acetyl-3-hydroxybenzoate in Organic Solvents: A Methodological and Interpretive Guide
Solubility Profile of Methyl 2-acetyl-3-hydroxybenzoate in Organic Solvents: A Methodological and Interpretive Guide
An In-depth Technical Guide
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs every stage of the drug development lifecycle, from process chemistry and purification to formulation and bioavailability.[1][2][3] Methyl 2-acetyl-3-hydroxybenzoate, a substituted phenolic ester, presents a molecular structure with diverse functional groups that dictate its interaction with various solvents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine, interpret, and leverage the solubility profile of this compound. We will delve into the theoretical underpinnings of solubility, provide detailed, self-validating experimental protocols for equilibrium solubility determination, and discuss the practical implications of the resulting data. This document is structured not as a rigid report of pre-existing data, but as a methodological whitepaper to empower researchers to generate and understand this critical dataset.
Introduction: The Criticality of a Solubility Profile
Methyl 2-acetyl-3-hydroxybenzoate is a key building block in organic synthesis, with potential applications as an intermediate in the manufacturing of novel pharmaceutical agents. Its structure, featuring a carboxylic ester, a phenolic hydroxyl group, and an acetyl moiety, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding its solubility in a range of organic solvents is not an academic exercise; it is fundamental to:
-
Process Chemistry: Selecting appropriate solvents for reaction media, ensuring reactants remain in solution and influencing reaction kinetics.
-
Purification: Designing efficient crystallization and recrystallization protocols, which rely on the differential solubility of the target compound and impurities at varying temperatures.[4][5]
-
Formulation Development: Identifying suitable solvent systems for creating stable liquid formulations or for use in advanced formulation techniques like spray drying or nano-suspension preparation.[6]
-
Preclinical Assessment: Poor solubility is a primary contributor to low bioavailability, making early characterization essential for predicting in vivo performance.[6][7]
This guide will provide the necessary protocols and theoretical background to systematically build a comprehensive solubility profile for this molecule.
Physicochemical Properties & Predictive Analysis
The molecular structure of Methyl 2-acetyl-3-hydroxybenzoate is the primary determinant of its solubility.
-
Polar Moieties: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The ester (-COOCH₃) and acetyl (-COCH₃) groups contain carbonyl oxygens that are effective hydrogen bond acceptors. These groups suggest an affinity for polar solvents.
-
Nonpolar Moiety: The benzene ring provides a significant nonpolar, aromatic surface area, suggesting solubility in nonpolar or moderately polar solvents.
This duality leads to the guiding principle of "like dissolves like."[8][9] We can predict that Methyl 2-acetyl-3-hydroxybenzoate will exhibit moderate to high solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) where hydrogen bonding and dipole-dipole interactions can occur. Conversely, its solubility is expected to be lower in purely nonpolar solvents like hexane, which interact only through weaker van der Waals forces.
Experimental Determination of Equilibrium Solubility
Equilibrium solubility represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[6][10] The most reliable and widely accepted technique for determining this is the shake-flask method .[11][12][13]
Overall Experimental Workflow
The process involves agitating an excess of the solid compound in the chosen solvent for a sufficient duration to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified.
Caption: Shake-Flask method workflow for solubility determination.
Detailed Experimental Protocol: Isothermal Shake-Flask Method
This protocol is designed as a self-validating system by ensuring equilibrium is truly reached.
Materials:
-
Methyl 2-acetyl-3-hydroxybenzoate (recrystallized to ensure high purity)
-
Selected organic solvents (analytical grade or higher)
-
4 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Centrifuge
Procedure:
-
Preparation: Add an excess amount of Methyl 2-acetyl-3-hydroxybenzoate (e.g., ~50 mg, enough to ensure solid remains after equilibration) to a pre-weighed 4 mL glass vial.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Sealing: Securely cap the vial to prevent solvent evaporation.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm).[11] Allow the samples to shake for at least 24 hours.
-
Causality Insight: A 24-48 hour period is typically sufficient for most organic compounds to reach equilibrium. To validate this, time-point samples (e.g., at 24h, 36h, and 48h) can be taken. If two consecutive time points yield the same concentration, equilibrium is confirmed.[10]
-
-
Phase Separation: After equilibration, let the vials stand for 30 minutes to allow coarse particles to settle.
-
Centrifugation: Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial.
-
Trustworthiness Check: Filtration is critical to remove any fine particulates that could falsely elevate the measured concentration. The first few drops of filtrate should be discarded to saturate the filter membrane and avoid analyte adsorption.
-
-
Quantification: Determine the concentration of the dissolved solid in the filtrate using one of the methods described below.
Quantification of Solute Concentration
The choice of quantification method depends on the solute's properties and available instrumentation.
Protocol: Gravimetric Analysis
This is a fundamental and direct method that does not require an analytical standard.[14][15]
Procedure:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Pipette a precise volume of the clear filtrate (e.g., 1.0 mL) into the evaporating dish.
-
Weigh the dish with the solution (W₂).
-
Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature well below the solute's boiling or decomposition point.
-
Once all solvent is removed, dry the dish containing the solid residue to a constant weight in a vacuum oven (W₃).[6][10]
-
Calculation:
-
Weight of solute = W₃ - W₁
-
Weight of solvent = W₂ - W₃
-
Solubility ( g/100g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100
-
Protocol: UV-Vis Spectrophotometry
This method is rapid and sensitive but requires the analyte to have a UV chromophore and necessitates the creation of a calibration curve.[16][17] Methyl 2-acetyl-3-hydroxybenzoate, with its aromatic ring, is an excellent candidate for this method.
Caption: UV-Vis spectrophotometry workflow for quantification.
Procedure:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: a. Create a concentrated stock solution of known concentration by accurately weighing the compound and dissolving it in a volumetric flask. b. Perform a series of dilutions to create 5-7 standard solutions of decreasing, known concentrations. c. Measure the absorbance of each standard at λmax. d. Plot Absorbance vs. Concentration. The plot should be linear (R² > 0.995), following the Beer-Lambert law.[16]
-
Analyze the Sample: a. Accurately dilute a sample of the saturated filtrate with the same solvent to ensure its absorbance falls within the linear range of the calibration curve. b. Measure the absorbance of the diluted sample.
-
Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility.
Data Presentation and Interpretation
For clarity and comparative analysis, the experimentally determined solubility data should be presented in a tabular format.
Table 1: Illustrative Solubility Data for Methyl 2-acetyl-3-hydroxybenzoate at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 5.1 | Hypothetical: 150.5 | Hypothetical: 0.775 |
| Ethanol | 4.3 | Hypothetical: 110.2 | Hypothetical: 0.567 | |
| Polar Aprotic | Acetone | 5.1 | Hypothetical: 250.8 | Hypothetical: 1.291 |
| Ethyl Acetate | 4.4 | Hypothetical: 180.4 | Hypothetical: 0.929 | |
| Acetonitrile | 5.8 | Hypothetical: 95.3 | Hypothetical: 0.491 | |
| Nonpolar | Toluene | 2.4 | Hypothetical: 25.1 | Hypothetical: 0.129 |
| Hexane | 0.1 | Hypothetical: 1.5 | Hypothetical: 0.008 |
Note: The data in this table is hypothetical and serves for illustrative purposes only. Actual experimental determination is required.
Interpretation: The hypothetical data aligns with the "like dissolves like" principle. High solubility is observed in polar solvents like acetone and methanol, where the polar functional groups of the solute can interact favorably. The solubility decreases in less polar solvents like toluene and is very low in the nonpolar solvent hexane, which cannot effectively solvate the polar regions of the molecule.
Practical Implications for Drug Development
-
Solvent Selection for Recrystallization: A good recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[4][5][18] Based on the profile, a mixed solvent system, such as ethanol/water or toluene/heptane, might be ideal. One would dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature and then add a "poor" solvent (e.g., water) as an anti-solvent to induce crystallization upon cooling.
-
Formulation Strategy: For a compound with moderate aqueous insolubility, the high solubility in organic solvents like ethanol and acetone suggests that solvent-based formulation approaches could be viable. This data is essential for developing amorphous solid dispersions or for liquid-fill capsules.
Conclusion
Establishing a robust solubility profile for Methyl 2-acetyl-3-hydroxybenzoate is a foundational step in its development for any chemical or pharmaceutical application. By employing systematic and validated experimental methods like the shake-flask protocol coupled with accurate quantification techniques, researchers can generate the high-quality data needed for informed decision-making. This guide provides the necessary theoretical framework and practical, step-by-step protocols to achieve this, ensuring that subsequent process development, purification, and formulation efforts are built on a solid understanding of this critical physicochemical property.
References
- Determination of Solubility by Gravimetric Method. (n.d.). pharmainfo.net.
- Vermeire, F. H., Chung, Y., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. ChemRxiv.
- Vermeire, F. H., Chung, Y., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (n.d.). Protocols.io. Retrieved from [Link]
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
-
Al-Rifai, A. A., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry . PubMed. Retrieved from [Link]
-
Thomsen, K., & Rasmussen, P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents . Industrial & Engineering Chemistry Research. Retrieved from [Link]
- Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO).
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018). Regulations.gov. Retrieved from [Link]
-
Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures . MIT Open Access Articles. Retrieved from [Link]
-
Taylor, L. S., & Zografi, G. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells . Analytical Chemistry. Retrieved from [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review . National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Solubility Testing – Shake Flask Method . (n.d.). BioAssay Systems. Retrieved from [Link]
-
Kolker, A. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents . ResearchGate. Retrieved from [Link]
-
Mey, A. S. J. S., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules . PMC - NIH. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
Determination of Solubility of Drug at Room Temperature by Gravimetric Method . (n.d.). Scribd. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). University of Technology. Retrieved from [Link]
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? . (2017). ResearchGate. Retrieved from [Link]
-
Asif, M., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer . Pharmaceutical Communications. Retrieved from [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection . (2021). Improved Pharma. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . (n.d.). Austin Community College. Retrieved from [Link]
-
Methyl 2-acetylbenzoate . (n.d.). PubChem - NIH. Retrieved from [Link]
-
8: Gravimetric Methods . (2021). Chemistry LibreTexts. Retrieved from [Link]
-
METHYL 2-HYDROXYBENZOATE . (n.d.). Ataman Kimya. Retrieved from [Link]
-
Gravimetric analysis . (n.d.). Wikipedia. Retrieved from [Link]
-
Recrystallization 2 . (n.d.). University of Massachusetts. Retrieved from [Link]
-
Experimental No. (4) Recrystallization . (2021). ResearchGate. Retrieved from [Link]
-
Methyl Salicylate . (n.d.). Solubility of Things. Retrieved from [Link]
-
Lab Report Recrystallization . (2016). FAMU. Retrieved from [Link]
-
Methyl 2-hydroxy benzoate (YMDB01370) . (n.d.). Yeast Metabolome Database. Retrieved from [Link]
-
Methyl benzoate . (n.d.). Wikipedia. Retrieved from [Link]
-
METHYL 3-ACETYL-2-HYDROXYBENZOATE . (n.d.). precisionFDA. Retrieved from [Link]
-
Recrystallization of Benzoic Acid . (n.d.). University of Wisconsin-Stout. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. improvedpharma.com [improvedpharma.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. chem.ws [chem.ws]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. who.int [who.int]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rootspress.org [rootspress.org]
- 18. people.chem.umass.edu [people.chem.umass.edu]
